![molecular formula C10H9BrO2 B13663895 8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one](/img/structure/B13663895.png)
8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one is a chemical compound that belongs to the class of benzoxepines. Benzoxepines are known for their diverse biological activities and have been studied for their potential therapeutic applications. The presence of a bromine atom in the structure of this compound adds to its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one typically involves the bromination of a precursor compound, followed by cyclization to form the oxepin ring. One common method involves the bromination of 3,4-dihydrobenzo[C]oxepin-5(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxepin derivatives with additional oxygen functionalities.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Compounds with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom in the compound enhances its reactivity, allowing it to interact with biological molecules such as enzymes and receptors. These interactions can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid
- 8-Aryl-4,5-dihydrothiazolo[4′,5′:3,4]benzo[1,2-c]isoxazol-2-amines
Uniqueness
8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H9BrO2 |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
8-bromo-3,4-dihydro-1H-2-benzoxepin-5-one |
InChI |
InChI=1S/C10H9BrO2/c11-8-1-2-9-7(5-8)6-13-4-3-10(9)12/h1-2,5H,3-4,6H2 |
Clé InChI |
BWCLCILITFZZCX-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C(C1=O)C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


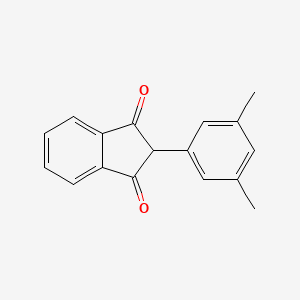
![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)

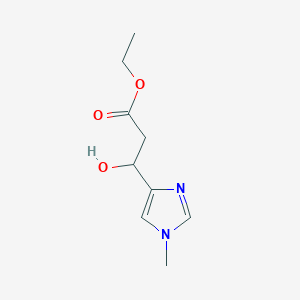

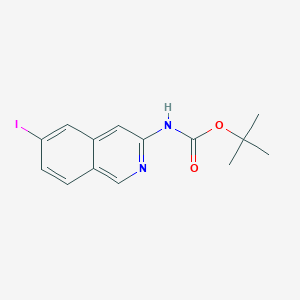
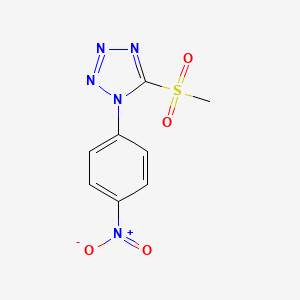
![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
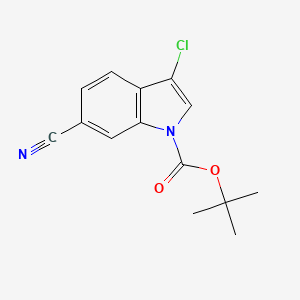
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)

![5-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13663891.png)

![3-Chloro-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663918.png)
